molecular formula C21H25F3N5O5S+ B12356830 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B12356830
M. Wt: 516.5 g/mol
InChI Key: JJMHZECRHRSMFT-LGTGAQBVSA-N
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Description

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]- is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step sequences. One common method includes the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, followed by cyclization and decarboxylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C21H25F3N5O5S+

Molecular Weight

516.5 g/mol

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C21H25F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,14,33H,6-8H2,1-5H3,(H,25,26)/q+1/t14?,20-/m0/s1

InChI Key

JJMHZECRHRSMFT-LGTGAQBVSA-N

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4C[C@](CO4)(C)O

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4CC(CO4)(C)O

Origin of Product

United States

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